molecular formula C13H15N3 B13802241 4-[2-(4-Methylphenyl)hydrazinyl]aniline CAS No. 791050-63-0

4-[2-(4-Methylphenyl)hydrazinyl]aniline

Cat. No.: B13802241
CAS No.: 791050-63-0
M. Wt: 213.28 g/mol
InChI Key: LTFDTVIYRKUTRC-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)hydrazinyl]aniline is an organic compound with the molecular formula C13H15N3 It is a derivative of aniline, where the amino group is substituted with a hydrazinyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)hydrazinyl]aniline typically involves the reaction of 4-methylphenylhydrazine with aniline under specific conditions. One common method includes the following steps:

    Reaction of 4-methylphenylhydrazine with aniline: This reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)hydrazinyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amino derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

4-[2-(4-Methylphenyl)hydrazinyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes and pigments.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinyl]aniline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Methylphenyl)hydrazinyl]benzoic acid
  • 4-[2-(4-Methylphenyl)hydrazinyl]phenol
  • 4-[2-(4-Methylphenyl)hydrazinyl]benzaldehyde

Uniqueness

4-[2-(4-Methylphenyl)hydrazinyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

791050-63-0

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-[2-(4-methylphenyl)hydrazinyl]aniline

InChI

InChI=1S/C13H15N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9,15-16H,14H2,1H3

InChI Key

LTFDTVIYRKUTRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC2=CC=C(C=C2)N

Origin of Product

United States

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